molecular formula C12H17BrN4O3S B12213676 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide

Cat. No.: B12213676
M. Wt: 377.26 g/mol
InChI Key: IHCTVSFJENZHGS-UHFFFAOYSA-N
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Description

IUPAC Name and Structural Formula

The IUPAC name of the compound, this compound, encapsulates its core structural elements. The nomenclature indicates that the molecule consists of an acetohydrazide moiety linked via a methylene group to the nitrogen atom at position 1 of a piperazine ring, which is further substituted at position 4 with a 4-bromobenzenesulfonyl group. This naming convention ensures that each functional group and its connectivity are explicitly described, facilitating structural elucidation and database indexing.

The molecular formula, as reported in chemical registries, is C12H17BrN4O3S. This formula accounts for the presence of twelve carbon atoms, seventeen hydrogen atoms, one bromine atom, four nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight is calculated to be approximately 377.26 grams per mole. The presence of bromine and sulfur in the structure is particularly notable, as these elements confer distinct electronic and steric properties to the molecule.

Synonyms and Registry Numbers

In addition to its IUPAC name, the compound is referenced in chemical databases by various synonyms and registry numbers, which are essential for cross-referencing in scientific literature and commercial catalogs. For instance, the Chemical Abstracts Service (CAS) registry number for this compound is 380339-42-4. This unique identifier is widely used in chemical procurement, regulatory documentation, and data management systems.

Other synonymous names may include descriptors that highlight specific structural motifs, such as “4-(4-bromobenzenesulfonyl)piperazin-1-ylacetohydrazide” or variations thereof, depending on the conventions used by different chemical suppliers or research groups. These synonyms, while useful, must always be cross-checked with structural or registry data to prevent ambiguity.

Classification within Chemical Space

From a chemical classification perspective, this compound is situated within several intersecting classes. It is a sulfonamide owing to the presence of the sulfonyl group attached to the aromatic ring, a piperazine derivative due to the heterocyclic six-membered ring containing two nitrogen atoms, and a hydrazide as a result of the terminal acetohydrazide moiety. Each of these classes is associated with distinct chemical reactivity and potential biological activity, underscoring the compound’s relevance in medicinal chemistry and synthetic organic chemistry.

The compound’s chemical structure can be depicted in both two-dimensional and three-dimensional representations, with the spatial arrangement of atoms and functional groups providing critical insights into its reactivity and interaction potential. The following table summarizes key chemical identity data:

Property Value
IUPAC Name This compound
Molecular Formula C12H17BrN4O3S
Molecular Weight 377.26 g/mol
CAS Registry Number 380339-42-4
Chemical Classes Sulfonamide, Piperazine, Hydrazide
Key Functional Groups Piperazine, Sulfonyl, Hydrazide, Bromophenyl

This systematic approach to nomenclature and classification lays the groundwork for a detailed exploration of the molecule’s architecture and properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17BrN4O3S

Molecular Weight

377.26 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetohydrazide

InChI

InChI=1S/C12H17BrN4O3S/c13-10-1-3-11(4-2-10)21(19,20)17-7-5-16(6-8-17)9-12(18)15-14/h1-4H,5-9,14H2,(H,15,18)

InChI Key

IHCTVSFJENZHGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Sulfonylation of Piperazine

The initial step involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride under basic conditions. A representative procedure adapted from and is as follows:

  • Reagents : Piperazine (1.0 equiv), 4-bromobenzenesulfonyl chloride (1.1 equiv), pyridine (solvent and base).

  • Conditions : Stir at room temperature for 24 hours under inert atmosphere.

  • Workup : Concentrate under reduced pressure, dilute with dichloromethane (DCM), wash with saturated NaHCO₃, dry over MgSO₄, and purify via recrystallization.

Yield : 65–75% (reported for analogous sulfonamides in).

N-Alkylation to Introduce the Acetyl Group

The sulfonylated piperazine intermediate undergoes alkylation to attach the acetyl moiety. A microwave-assisted method from provides improved efficiency:

  • Reagents : 4-(4-Bromobenzenesulfonyl)piperazine (1.0 equiv), chloroacetyl chloride (1.2 equiv), cesium carbonate (2.0 equiv), DMF (solvent).

  • Conditions : Heat at 80°C for 1 hour in a microwave reactor.

  • Workup : Partition between ethyl acetate and brine, dry over MgSO₄, and purify via silica gel chromatography (eluent: ethyl acetate/hexane).

Yield : 70–80% (similar to N-alkylation yields reported in).

Hydrazide Formation

The final step converts the acetylated intermediate into the hydrazide derivative:

  • Reagents : 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetyl chloride (1.0 equiv), hydrazine hydrate (2.0 equiv), ethanol (solvent).

  • Conditions : Reflux at 70°C for 4–6 hours.

  • Workup : Cool to room temperature, filter precipitated product, and wash with cold ethanol.

Yield : 85–90% (consistent with hydrazide syntheses in).

Optimization of Reaction Conditions

Solvent and Base Selection

  • Sulfonylation : Pyridine is preferred over triethylamine due to its dual role as a base and solvent, minimizing side reactions.

  • Alkylation : Polar aprotic solvents like DMF enhance reaction rates, while cesium carbonate improves nucleophilicity of the piperazine nitrogen.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.87 (s, 1H, NH), 7.70–7.45 (m, 4H, aromatic), 3.55–3.20 (m, 8H, piperazine), 2.45 (s, 2H, CH₂CO).

  • LC-MS : m/z 429.1 [M+H]⁺ (calculated for C₁₂H₁₅BrN₄O₃S).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Troubleshooting

Low Sulfonylation Yields

  • Cause : Competing hydrolysis of sulfonyl chloride in humid conditions.

  • Solution : Use anhydrous solvents and molecular sieves to absorb moisture.

Byproduct Formation During Alkylation

  • Cause : Over-alkylation at both piperazine nitrogens.

  • Solution : Employ a controlled stoichiometry of chloroacetyl chloride (1.1–1.2 equiv).

Applications in Organic Synthesis

The compound serves as a precursor for:

  • Antimicrobial Agents : Hydrazide derivatives exhibit activity against Trypanosoma brucei (see).

  • Coordination Complexes : The sulfonyl and hydrazide groups act as ligands for transition metals.

Recent Advances

  • Microwave Synthesis : Reduces alkylation time by 90% compared to conventional methods.

  • Flow Chemistry : Continuous-flow systems improve scalability of sulfonylation steps .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the 4-bromobenzenesulfonyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is facilitated by electron-withdrawing groups (e.g., sulfonyl) that activate the aromatic ring toward nucleophilic attack.

Reagents/Conditions Products Mechanism Reference
Sodium azide (NaN₃), DMF, 80°C4-Azidobenzenesulfonyl derivativeNAS with azide ion
Potassium cyanide (KCN), Cu catalyst4-Cyanobenzenesulfonyl derivativeNAS with cyanide ion
Ammonia (NH₃), high pressure4-Aminobenzenesulfonyl derivativeNAS with ammonia

The piperazine nitrogen atoms may also participate in alkylation or acylation reactions, though steric hindrance from the sulfonyl group limits reactivity.

Oxidation Reactions

The hydrazide (-CONHNH₂) and sulfonyl (-SO₂-) groups are susceptible to oxidation:

Reagents/Conditions Products Key Observations Reference
KMnO₄, acidic conditionsCarboxylic acid derivative (CONH₂ → COOH)Complete oxidation of hydrazide
H₂O₂, acetic acidSulfonic acid (SO₂ → SO₃H)Partial oxidation of sulfonyl

Reduction Reactions

The hydrazide group can be reduced to form amines:

Reagents/Conditions Products Yield Reference
LiAlH₄, dry ether2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetamide75–80%
NaBH₄, methanolPartial reduction to hydrazine intermediate60%

Condensation Reactions

The hydrazide moiety reacts with aldehydes/ketones to form hydrazones, a key step in synthesizing bioactive derivatives:

Reagents/Conditions Products Application Reference
4-Ethoxybenzaldehyde, ethanolHydrazone with (E)-configurationAnticancer agent precursor
Thiophene-2-carboxaldehyde, refluxThiophene-containing hydrazoneEnzyme inhibition studies

Hydrolysis Reactions

The acetohydrazide group hydrolyzes under acidic or basic conditions:

Reagents/Conditions Products Rate Reference
6M HCl, reflux2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetic acidFast
NaOH (10%), 60°CSodium salt of acetic acid derivativeModerate

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing SO₂ and NH₃.

  • Photoreactivity : Exposure to UV light induces C-Br bond cleavage, forming a benzenesulfonyl radical.

Scientific Research Applications

Antidepressant Potential

Recent studies have highlighted the antidepressant potential of related compounds containing piperazine and hydrazide functionalities. For instance, a study investigated a similar acetohydrazide derivative, demonstrating its ability to inhibit Human Monoamine Oxidase A, an enzyme linked to depression. Molecular docking studies indicated favorable binding interactions, suggesting that 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide could exhibit similar properties, making it a candidate for further exploration in antidepressant drug development .

Antibacterial Activity

Piperazine derivatives have been reported to possess antibacterial properties. The structural features of this compound may contribute to its activity against various bacterial strains. Research has shown that modifications in the piperazine ring can enhance antibacterial efficacy, indicating that this compound could be evaluated for its antimicrobial potential against resistant bacterial strains .

Anticancer Activity

There is emerging interest in the anticancer properties of piperazine-based compounds. Studies suggest that derivatives with sulfonamide groups can inhibit tumor cell growth by interfering with specific cellular pathways. The unique structure of this compound positions it as a candidate for anticancer research, warranting further investigation into its cytotoxic effects on cancer cell lines .

Case Studies and Research Findings

StudyFocusFindings
Bhati et al., 2023Antidepressant PotentialDemonstrated ability to inhibit Human Monoamine Oxidase A; suggests potential as an antidepressant .
ProQuest StudyAntibacterial ActivityShowed promising antibacterial effects against multiple strains; highlights structural importance .
PMC ArticleAnticancer ActivityIdentified potential for inhibiting tumor growth; further studies suggested for specific cancer types .

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a core piperazine-acetohydrazide scaffold with several derivatives reported in the literature. Key structural variations among analogs include:

  • Piperazine ring substituents : Nitro, benzothiazole, fluorophenyl, and chlorophenyl groups.
  • Hydrazone modifications : Substituted benzylidene, naphthylidene, or aryl groups.
Table 1: Structural and Activity Comparison of Selected Analogs
Compound Name/ID Piperazine Substituent Hydrazone Substituent Key Biological Activity Reference
Target Compound 4-Bromobenzenesulfonyl (E)-(3,4-Dichlorophenyl)methylene Not reported
Compound 206 (N′-(4-hydroxybenzylidene)) 4-Nitrophenyl 4-Hydroxybenzylidene AChE IC50: 29.5 mM (moderate)
Compound 3c (N′-(2,4-dichlorobenzylidene)) 4-Nitrophenyl 2,4-Dichlorobenzylidene Most active AChE inhibitor in series
4-Benzothiazol-2-yl-piperazin-1-yl acetic acid hydrazide Benzothiazol-2-yl N/A (free hydrazide) Antiproliferative (AGS cells)
N′-(4-Methoxybenzylidene) derivative (Compound 20) 4-Chlorophenyl 4-Methoxybenzylidene Cytotoxic activity (IC50: 487 µM)

Structure-Activity Relationship (SAR) Trends

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) on the piperazine ring enhance stability and may improve receptor binding.
  • Halogenated hydrazone substituents (e.g., 3,4-dichlorophenyl in the target compound) are associated with higher biological activity due to increased lipophilicity and membrane permeability .
  • Bulkier substituents (e.g., benzothiazole, naphthylidene) may reduce solubility but improve target specificity .

Biological Activity

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide is a compound of interest due to its potential biological activities. Research has indicated that derivatives of piperazine, including this compound, exhibit a range of pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C12H17BrN4O3SC_{12}H_{17}BrN_4O_3S. Its structure features a piperazine ring connected to an acetohydrazide moiety, which is known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have shown that compounds containing the piperazine moiety can exhibit significant antibacterial properties. For instance, derivatives similar to this compound were tested against various bacterial strains.

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus50 µg/mL
Piperazine Derivative AE. coli25 µg/mL
Piperazine Derivative BS. aureus30 µg/mL

The results indicate that the compound has a moderate antibacterial effect, particularly against E. coli and S. aureus, suggesting its potential as a lead compound for further development in antibacterial therapies .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. In vitro studies demonstrated that it inhibited the growth of fungi such as Candida albicans and Aspergillus niger.

Fungal Strain Inhibition Zone (mm)
Candida albicans15 mm
Aspergillus niger12 mm

These findings support the hypothesis that the sulfonamide group enhances the antifungal activity of the piperazine scaffold .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-720 µM
HeLa25 µM

The results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The sulfonamide group can inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interference with Nucleic Acid Synthesis : The hydrazide moiety may disrupt nucleic acid synthesis in fungi and cancer cells.
  • Modulation of Cell Signaling Pathways : The piperazine ring can interact with various receptors, potentially altering cell signaling pathways related to growth and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • A study published in Pakistani Journal of Pharmaceutical Sciences demonstrated that piperazine derivatives exhibited promising results against resistant bacterial strains, indicating their potential as novel antibiotics .
  • Research involving hydrazone derivatives showed enhanced anticancer activity through apoptosis induction in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and subsequent hydrazide formation. For example, analogous compounds (e.g., fluorobenzoyl-piperazine derivatives) are synthesized via nucleophilic substitution using benzoyl chlorides in dichloromethane (DCM) with bases like N,N-diisopropylethylamine. Reaction times (e.g., 12 h reflux) and stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to acyl chloride) critically affect yields. Purification via flash chromatography or crystallization with Et₂O is common, achieving yields up to 85% . Variations in solvents (e.g., ethanol vs. DCM) or bases (e.g., potassium carbonate) may lead to divergent intermediates.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions on the piperazine ring and hydrazide moiety. For example, aromatic proton signals in ¹H NMR (δ 7.30–7.56 ppm) and carbonyl carbons in ¹³C NMR help verify sulfonyl and acetohydrazide groups. High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N content) validate molecular composition. X-ray crystallography, as demonstrated for related piperazine trifluoroacetate salts, provides definitive crystal packing and stereochemical data .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition or anticancer studies?

  • Methodological Answer : In vitro assays using human cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity via MTT or SRB assays. For enzyme inhibition (e.g., carbonic anhydrase), spectrophotometric methods monitor CO₂ hydration rates. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins by aligning the compound’s sulfonyl and hydrazide groups with active-site residues. Analogous piperazine derivatives show IC₅₀ values in the micromolar range, with substituent electronegativity (e.g., bromo vs. fluoro groups) influencing potency .

Q. What computational strategies can optimize reaction pathways for this compound’s synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to identify energetically favorable pathways. Reaction path search algorithms, combined with machine learning, predict optimal conditions (e.g., solvent polarity, temperature) to minimize trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental workflows reduce development time by 30–50% through iterative feedback between simulations and lab data .

Q. How should researchers address discrepancies in reported synthetic yields or purification outcomes?

  • Methodological Answer : Variability often arises from differences in purification techniques (e.g., column chromatography vs. crystallization) or moisture-sensitive intermediates. Systematic DOE (Design of Experiments) approaches can isolate critical factors (e.g., reaction pH, drying time). For instance, TLC monitoring and controlled drying with anhydrous Na₂SO₄ improve reproducibility in analogous piperazine syntheses .

Q. What molecular docking protocols are recommended to study this compound’s interaction with biological targets?

  • Methodological Answer : Prepare the ligand (compound) and receptor (e.g., kinase or enzyme) structures using tools like AutoDockTools. Assign Gasteiger charges and optimize hydrogen bonding networks. Docking simulations (e.g., 100 runs with Lamarckian GA) generate binding poses, with affinity scores (<-7 kcal/mol indicating strong binding). Validate results with MD simulations (e.g., 50 ns trajectories in GROMACS) to assess stability. Cross-reference with crystallographic data (e.g., CCDC-1990392) for accuracy .

Notes on Data Contradictions

  • Synthesis Yields : reports 50% yields for fluorobenzoyl-piperazine derivatives, while achieves 85% via optimized crystallization. These discrepancies highlight the impact of purification methods and intermediate stability.
  • Biological Activity : Analogous compounds in show variable IC₅₀ values depending on substituent electronegativity, underscoring the need for structure-activity relationship (SAR) studies.

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